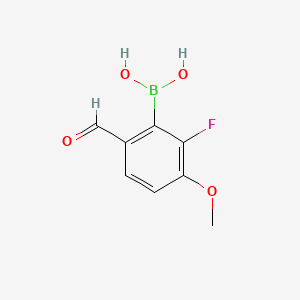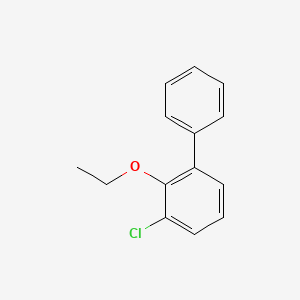
6'-Hydroxy-7'-ethoxybergamottin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Hydroxy-7’-ethoxybergamottin is a natural coumarin compound isolated from the peels of Citrus maxima. It is known for its unique chemical structure and potential biological activities. The molecular formula of 6’-Hydroxy-7’-ethoxybergamottin is C23H28O6, and it has a molecular weight of 400.5 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6’-Hydroxy-7’-ethoxybergamottin can be synthesized through various synthetic routes. One common method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This reaction is followed by further modifications to introduce the ethoxy and hydroxy groups at the appropriate positions.
Industrial Production Methods
Industrial production of 6’-Hydroxy-7’-ethoxybergamottin typically involves extraction from the peels of Citrus maxima. The extraction process includes solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6’-Hydroxy-7’-ethoxybergamottin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of 6’-Hydroxy-7’-ethoxybergamottin, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
6’-Hydroxy-7’-ethoxybergamottin has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard and high-purity natural product in various chemical studies.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that 6’-Hydroxy-7’-ethoxybergamottin may have potential therapeutic applications in the treatment of various diseases.
Industry: The compound is used in the development of functional foods and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 6’-Hydroxy-7’-ethoxybergamottin involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may interact with key enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects.
Comparación Con Compuestos Similares
6’-Hydroxy-7’-ethoxybergamottin can be compared with other similar compounds, such as:
- 6’-Hydroxy-7’-methoxybergamottin
- 6’,7’-Dihydroxybergamottin
- Isoimperatorin
These compounds share similar structural features but differ in their specific functional groups and biological activities . The presence of the ethoxy group in 6’-Hydroxy-7’-ethoxybergamottin distinguishes it from other similar compounds and contributes to its unique properties.
Propiedades
Fórmula molecular |
C23H28O6 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
4-[(E,6R)-7-ethoxy-6-hydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H28O6/c1-5-28-23(3,4)20(24)8-6-15(2)10-12-27-22-16-7-9-21(25)29-19(16)14-18-17(22)11-13-26-18/h7,9-11,13-14,20,24H,5-6,8,12H2,1-4H3/b15-10+/t20-/m1/s1 |
Clave InChI |
CJQYULOPIOIXTA-XMUSRXTASA-N |
SMILES isomérico |
CCOC(C)(C)[C@@H](CC/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O |
SMILES canónico |
CCOC(C)(C)C(CCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


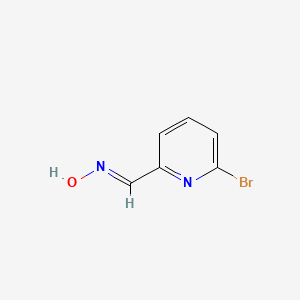

![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
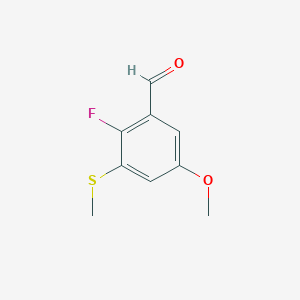
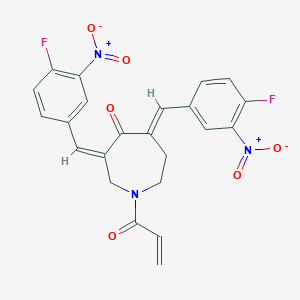

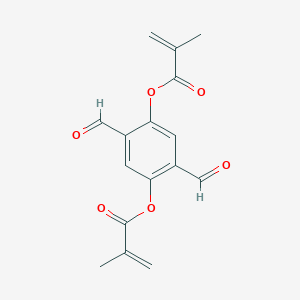
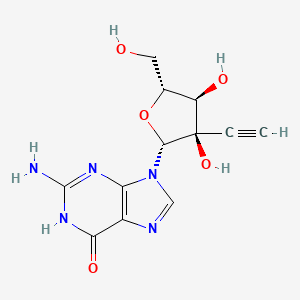
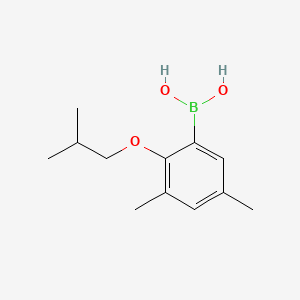

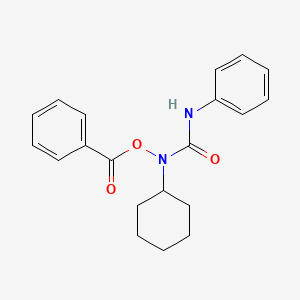
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)
